![molecular formula C15H17NO2S2 B3461258 N-{2-methyl-4-[(phenylthio)methyl]phenyl}methanesulfonamide](/img/structure/B3461258.png)
N-{2-methyl-4-[(phenylthio)methyl]phenyl}methanesulfonamide
説明
N-{2-methyl-4-[(phenylthio)methyl]phenyl}methanesulfonamide (referred to as MTSPM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTSPM belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
科学的研究の応用
MTSPM has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, MTSPM has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. In biochemistry, MTSPM has been used as a tool to study the mechanism of action of various enzymes and proteins. The compound has been shown to interact with specific amino acid residues, leading to changes in protein conformation and activity. In material science, MTSPM has been used as a building block for the synthesis of novel materials with unique properties.
作用機序
MTSPM exerts its biological activity through the inhibition of specific enzymes and proteins. The compound interacts with the active site of the target protein, leading to changes in protein conformation and activity. The exact mechanism of action of MTSPM varies depending on the target protein, but it generally involves the formation of covalent bonds between the compound and the protein.
Biochemical and Physiological Effects:
MTSPM has been shown to have various biochemical and physiological effects, depending on the target protein and the concentration of the compound. In cancer cells, MTSPM has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation models, MTSPM has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In enzyme assays, MTSPM has been shown to inhibit the activity of specific enzymes, leading to changes in biochemical pathways.
実験室実験の利点と制限
MTSPM has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. The compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of MTSPM is its potential toxicity, which can vary depending on the concentration and exposure time. Researchers must take appropriate safety precautions when working with MTSPM to avoid any adverse effects.
将来の方向性
There are several future directions for research on MTSPM. One area of interest is the development of novel anticancer agents based on the structure of MTSPM. Researchers can use the compound as a template to design and synthesize new compounds with improved anticancer activity. Another area of interest is the use of MTSPM as a tool for studying protein-protein interactions. The compound can be used to probe the interaction between specific proteins, leading to a better understanding of biochemical pathways. Finally, researchers can explore the potential applications of MTSPM in material science, such as the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, MTSPM is a promising compound with potential applications in various fields. Its synthesis method has been optimized to obtain high yields and purity, making it suitable for various applications. The compound exerts its biological activity through the inhibition of specific enzymes and proteins, leading to changes in biochemical pathways. MTSPM has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, researchers must take appropriate safety precautions when working with MTSPM due to its potential toxicity. Future research on MTSPM can lead to the development of novel anticancer agents, a better understanding of biochemical pathways, and the synthesis of novel materials with unique properties.
特性
IUPAC Name |
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-12-10-13(8-9-15(12)16-20(2,17)18)11-19-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXBEIJOMEDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



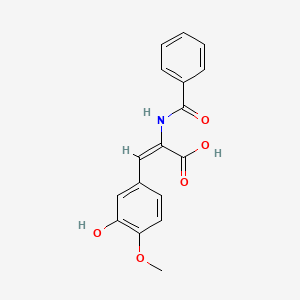
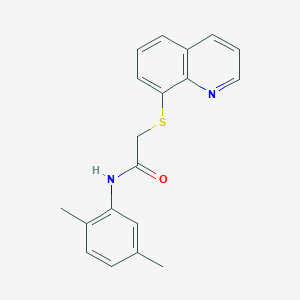
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3461199.png)
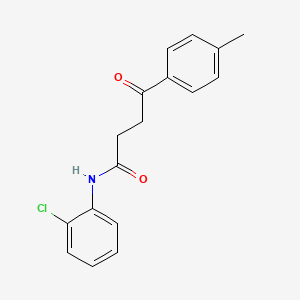
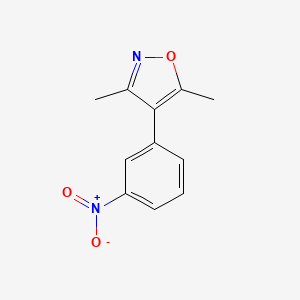
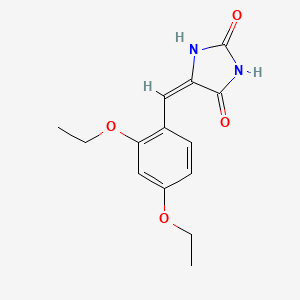
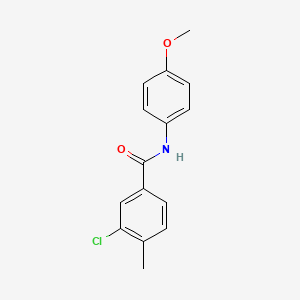
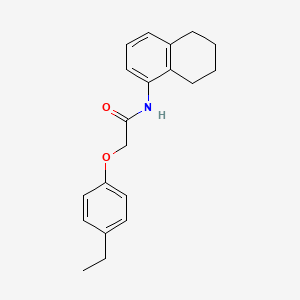
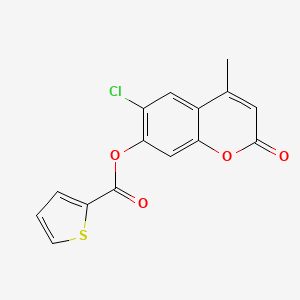
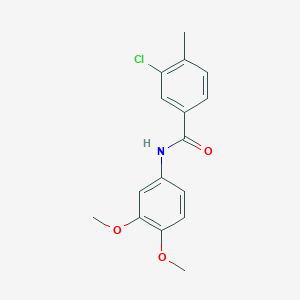
![5-[(2-fluorobenzyl)thio]-1-(3-methoxyphenyl)-1H-tetrazole](/img/structure/B3461266.png)

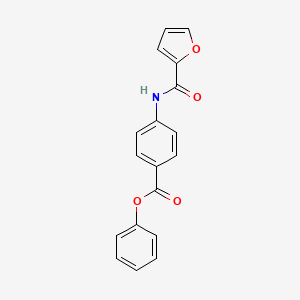
![N-{4-[(phenylthio)methyl]phenyl}methanesulfonamide](/img/structure/B3461276.png)